Sofnobrutinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1646608-10-7 |
|---|---|
Molecular Formula |
C26H23FN8O2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[3-[4-amino-6-[(1-methylpyrazol-4-yl)amino]-1,3,5-triazin-2-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one |
InChI |
InChI=1S/C26H23FN8O2/c1-34-12-17(11-29-34)30-26-32-23(31-25(28)33-26)18-3-2-4-21(19(18)13-36)35-8-7-15-9-16(14-5-6-14)10-20(27)22(15)24(35)37/h2-4,7-12,14,36H,5-6,13H2,1H3,(H3,28,30,31,32,33) |
InChI Key |
RQYDQAPLARKISN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC(=NC(=N2)N)C3=C(C(=CC=C3)N4C=CC5=CC(=CC(=C5C4=O)F)C6CC6)CO |
Origin of Product |
United States |
Mechanism of Action and Molecular Interactions of Sofnobrutinib
Classification as a Non-Covalent BTK Inhibitor
Sofnobrutinib is classified as a non-covalent inhibitor of Bruton's tyrosine kinase carnabio.comnih.govirstreet.comnih.govcarnabio.comnih.gov. Unlike covalent BTK inhibitors, which form a permanent chemical bond with a specific cysteine residue (Cys481) in the BTK active site, non-covalent inhibitors bind reversibly through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions nih.govemjreviews.comresearchgate.netmdpi.com. This reversible binding mechanism can offer a different therapeutic profile, particularly in contexts where covalent inhibition might be less effective or associated with specific toxicities nih.govnih.gov. This compound's design aims to achieve potent and selective BTK inhibition without forming a covalent adduct carnabio.comnih.govirstreet.comcarnabio.com.
Selective Binding Profile
A key characteristic of this compound is its selective binding profile, which influences its efficacy and potential for off-target effects.
Preferential Binding to Non-Activated BTK Conformation
This compound is designed to preferentially bind to the inactive conformation of BTK carnabio.comresearchgate.net. Kinases, including BTK, can exist in different conformational states, typically an inactive (e.g., "DFG-out" or αC-out) and an active (e.g., "DFG-in" or αC-in) state nih.govelifesciences.orgnih.govmdpi.com. Inhibitors that target the inactive conformation can offer advantages in terms of selectivity and potentially overcome certain resistance mechanisms that may arise with inhibitors targeting only the active state researchgate.netnih.govnih.gov. Studies have demonstrated that this compound exhibits a significantly higher affinity for the unactivated (U) conformation of BTK compared to its activated (A) conformation.
| Inhibitor | BTK Conformation | IC50 (nM) |
| This compound | Activated (A) | 3.4 |
| This compound | Unactivated (U) | 0.3 |
Data from Source carnabio.com
High Selectivity and Potential for Reduced Off-Target Kinase Activity
This compound has demonstrated excellent kinase selectivity. In comprehensive profiling studies, it was found to inhibit only a limited number of other kinases at concentrations significantly higher than those required for BTK inhibition carnabio.com. This high selectivity suggests a reduced potential for off-target effects, which are often associated with broader kinase inhibition and can lead to various adverse events carnabio.comnih.govcarnabio.comresearchgate.net. For instance, compared to the covalent inhibitor ibrutinib, this compound has shown minimal inhibitory effects on Src-kinases and C-terminal Src kinase (CSK), which are implicated in some of ibrutinib's cardiovascular and bleeding-related toxicities researchgate.net.
| Kinase Inhibition Threshold | Number of Kinases Inhibited (out of 312 tested) |
| IC50 < 10 nM | Not specified |
| IC50 10 – 100 nM | Not specified |
| IC50 100 – 1000 nM | 2 |
Data from Source carnabio.com (tested at 0.3 µM concentration)
Modulation of BTK-Mediated Cellular Processes
By inhibiting BTK, this compound modulates key cellular processes, particularly those involving B-cell and basophil activation.
Inhibition of B-cell Activation
Bruton's tyrosine kinase is a pivotal regulator of B-cell receptor (BCR) signaling, playing a crucial role in B-cell development, activation, proliferation, and survival carnabio.comresearchgate.netmdpi.comresearchgate.net. This compound effectively inhibits B-cell activation. In preclinical studies, it demonstrated strong inhibition of anti-IgD-induced CD69 expression on naïve B cells carnabio.com. Pharmacodynamic analyses have quantified its inhibitory potency against B-cell activation, with a half-maximal inhibitory concentration (IC50) of 187.21 ng/mL nih.govresearchgate.net.
| Cellular Process | Metric | Value (ng/mL) |
| B-cell activation | IC50 | 187.21 |
Data from Sources nih.govresearchgate.net
Suppression of Basophil Activation
BTK is also integral to signaling pathways in myeloid cells, including basophils, particularly in response to stimuli like IgE via the Fcε receptor (FcεR) carnabio.comresearchgate.net. Activation of basophils leads to the release of inflammatory mediators. This compound has been shown to suppress basophil activation. In ex vivo assays, single dosing of this compound rapidly and dose-dependently suppressed anti-IgE-induced basophil activation, as measured by CD63 expression carnabio.comnih.govresearchgate.netresearchgate.net. Multiple dosing studies further confirmed robust pharmacodynamic effects, achieving substantial inhibition of basophil activation.
| Dose (mg BID) | Inhibition of Basophil Activation (%) |
| 50 | 50.8 – 79.4 |
| 150 | 67.6 – 93.6 |
| 300 | 90.1 – 98.0 |
Data from Sources nih.govresearchgate.net
The half-maximal inhibitory concentration (IC50) for this compound's suppression of basophil activation has been determined to be approximately 54.06 ng/mL in single ascending dose (SAD) studies and 57.01 ng/mL in multiple ascending dose (MAD) studies nih.govresearchgate.netresearchgate.net.
| Cellular Process | Metric | Value (ng/mL) | Study Phase |
| Basophil activation | IC50 | 54.06 | SAD |
| Basophil activation | IC50 | 57.01 | MAD |
Data from Sources nih.govresearchgate.netresearchgate.net
Preclinical Pharmacological Efficacy of Sofnobrutinib
In Vivo Efficacy Studies in Relevant Animal Disease Models
In vivo studies using animal models are critical for assessing the therapeutic potential of a compound in a complex biological system. Sofnobrutinib has demonstrated significant efficacy in established murine models of allergy and autoimmune disease.
The Passive Cutaneous Anaphylaxis (PCA) model is a standard in vivo assay used to evaluate Type I hypersensitivity reactions, which are mediated by Immunoglobulin E (IgE). creative-biolabs.comfrontiersin.org In this model, localized allergic reactions are induced in the skin of mice, mimicking aspects of allergic responses in humans. creative-biolabs.com Preclinical investigations have shown that this compound provides significant suppression of IgE-mediated type I allergic reactions in mouse PCA models. nih.gov This demonstrates the compound's potent inhibitory effect on mast cell and basophil activation, which are key drivers of anaphylactic responses. carnabio.comnih.gov
The Collagen-Induced Arthritis (CIA) model in mice is a widely utilized and relevant preclinical model for human rheumatoid arthritis (RA), an autoimmune disorder characterized by chronic joint inflammation. hookelabs.comnih.gov In this model, immunization with type II collagen induces an autoimmune response that leads to polyarthritis with features resembling human RA, such as synovial inflammation and cartilage destruction. hookelabs.comwuxibiology.com this compound has demonstrated significant efficacy and excellent therapeutic effects in murine CIA models. nih.govcarnabio.comirstreet.com Its mechanism in this context is linked to the inhibition of BTK-mediated signaling in B cells and myeloid cells, which disrupts the production of autoantibodies and inflammatory cytokines like TNF-α and IL-6 that contribute to the pathology of RA. carnabio.comirstreet.com
IgE-mediated skin inflammation is a hallmark of various allergic skin conditions. nih.gov In addition to the acute reactions studied in PCA models, this compound has been evaluated for its ability to prevent broader IgE-mediated inflammatory responses in the skin. Studies have confirmed that this compound effectively prevents IgE-mediated skin inflammation in both mice and rats, further supporting its potential as a therapeutic agent for allergic diseases. irstreet.com
In Vitro Cellular Assays and Functional Readouts
In vitro assays provide a controlled environment to dissect the specific molecular and cellular mechanisms of a drug. For this compound, these assays have focused on its direct effects on key human immune cells involved in allergic and autoimmune responses.
Ex vivo whole blood assays are used to measure the functional response of immune cells in a physiologically relevant environment. nih.govnih.gov In these studies, this compound demonstrated a strong and rapid, dose-dependent suppression of both B-cell and basophil activation. nih.govnih.gov The activation of basophils, measured by the upregulation of the surface marker CD63 following stimulation with anti-IgE, was robustly inhibited. carnabio.com Similarly, B-cell activation, assessed by the expression of CD69 after anti-IgD stimulation, was also strongly suppressed. carnabio.com
Multiple dosing of this compound led to sustained and high levels of inhibition of basophil activation over the dosing interval, indicating a durable pharmacodynamic effect. nih.govnih.govresearchgate.net
Table 1: Inhibition of Basophil Activation with Multiple Doses of this compound This interactive table summarizes the observed inhibition of basophil activation during the dosing interval in a multiple ascending dose (MAD) study.
| 300 mg b.i.d. | 150 mg b.i.d. | 50 mg b.i.d. |
|---|---|---|
| 90.1%–98.0% | 67.6%–93.6% | 50.8%–79.4% |
Data sourced from references nih.govnih.govresearchgate.net. b.i.d. refers to twice-daily administration.
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. Pharmacokinetic-pharmacodynamic analysis was used to determine the IC50 values for this compound's inhibition of basophil and B-cell activation in healthy subjects. nih.gov The results demonstrated potent inhibition, with low nanomolar concentrations required to achieve 50% inhibition of cellular responses. nih.govnih.gov
Table 2: this compound IC50 Values for Immune Cell Activation This interactive table displays the calculated IC50 values of this compound for inhibiting basophil and B-cell activation.
| Cellular Response | Study Part | IC50 (ng/mL) |
|---|---|---|
| Basophil Activation | Single Ascending Dose (SAD) | 54.06 |
| Basophil Activation | Multiple Ascending Dose (MAD) | 57.01 |
| B-cell Activation | Single Ascending Dose (SAD) | 187.21 |
Data sourced from references nih.govnih.govresearchgate.net.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (AS-0871) |
| Dexamethasone |
| Interleukin-6 (IL-6) |
| Interleukin-17 (IL-17) |
| Monocyte Chemoattractant Protein-1 (MCP-1) |
Assessment of Inflammatory Mediator Suppression in Human Blood Cells
The pharmacodynamic effects of this compound have been demonstrated through its ability to suppress activation markers on human immune cells in ex vivo whole blood assays. nih.govresearchgate.net
Single and multiple doses of this compound led to a rapid and dose-dependent suppression of both basophil and B-cell activation. nih.govresearchgate.net Specifically, the inhibition of anti-IgE-induced CD63 expression on basophils and anti-IgD-induced CD69 expression on naïve B cells was observed. carnabio.com A robust pharmacodynamic effect was noted, with multiple dosing achieving significant inhibition of basophil activation. patsnap.comcarnabio.com For instance, multiple ascending doses achieved between 50.8% and 98.0% inhibition of basophil activation across a range of doses. nih.govresearchgate.netnih.gov
The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency. For this compound, the IC50 for basophil activation was determined to be 54.06 ng/mL and 57.01 ng/mL in single and multiple ascending dose studies, respectively. patsnap.comnih.govresearchgate.net The IC50 for B-cell activation was found to be 187.21 ng/mL. patsnap.comnih.govresearchgate.net
Table 1: Inhibition of Basophil Activation by this compound (Multiple Dosing)
| Dose (b.i.d.) | Inhibition Range |
|---|---|
| 50 mg | 50.8% - 79.4% nih.govresearchgate.netnih.gov |
| 150 mg | 67.6% - 93.6% nih.govresearchgate.netnih.gov |
| 300 mg | 90.1% - 98.0% nih.govresearchgate.netnih.gov |
Table 2: IC50 Values for this compound in Human Blood Cells
| Cell Type / Activation Marker | Study Type | IC50 (ng/mL) |
|---|---|---|
| Basophil Activation | Single Ascending Dose | 54.06 patsnap.comnih.govresearchgate.net |
| Basophil Activation | Multiple Ascending Dose | 57.01 patsnap.comnih.govresearchgate.net |
| B-cell Activation | Not Specified | 187.21 patsnap.comnih.govresearchgate.net |
Comprehensive Evaluation of Preclinical Therapeutic Potential
The therapeutic potential of this compound has been evaluated in various preclinical animal models, which have shown significant efficacy in contexts relevant to human allergic and autoimmune diseases. nih.gov
In models of IgE-mediated type I allergy, such as the passive cutaneous anaphylaxis (PCA) mouse model, this compound demonstrated strong inhibition of inflammatory reactions. carnabio.comnih.gov This suggests its potential utility in treating allergic conditions. carnabio.com
Furthermore, this compound was assessed in a mouse model of collagen-induced arthritis (CIA), which mimics human rheumatoid arthritis. carnabio.comnih.gov In these studies, the compound showed significant efficacy in reducing disease symptoms. carnabio.comnih.gov This effect is consistent with its mechanism of inhibiting BTK-mediated production of inflammatory cytokines that exacerbate rheumatoid arthritis symptoms. carnabio.com These findings from in vivo models, combined with its favorable absorption, distribution, metabolism, and excretion (ADME) profile, advanced the compound into further preclinical and clinical development. patsnap.com
Drug Discovery and Medicinal Chemistry of Sofnobrutinib
Chemical Synthesis Methodologies
The development of Sofnobrutinib involved sophisticated medicinal chemistry strategies, focusing on the design and synthesis of novel compounds with improved selectivity and efficacy.
Design and Synthetic Routes for Novel Aminotriazine (B8590112) Analogues
This compound belongs to a class of novel aminotriazine analogues identified as selective BTK inhibitors researchgate.netnih.gov. The discovery process utilized a scaffold-hopping approach to identify these compounds, aiming to target the BTK enzyme effectively nih.gov. The core structure of these inhibitors often features a 2,4-diamino-1,3,5-triazine moiety researchgate.net. Synthetic routes described in the literature for similar compounds involve starting materials such as arylamine or aryl nitrile derivatives, which are reacted with ester derivatives, often utilizing microwave reactors researchgate.net. Alternative methods include one-pot multicomponent approaches for synthesizing bis(1,3,5-triazine-2,4-diamines) from cyanoguanidine, amines, and aldehydes researchgate.net. The synthesis of this compound itself has been detailed in patent literature, highlighting the chemical pathways developed to achieve its structure benchchem.com.
Strategic Chemical Modifications for Optimized Activity
The medicinal chemistry efforts for this compound focused on optimizing its activity and selectivity through strategic chemical modifications. Structure-activity relationship (SAR) studies were instrumental in this process, guiding the refinement of the molecule's structure to enhance its potency and specificity for BTK nih.gov. Key modifications aimed to achieve preferential binding to the non-activated form of BTK, a characteristic of its non-covalent binding mode carnabio.com.
These optimization efforts involved evaluating compounds against both activated and unactivated BTK protein conformations to ensure broad efficacy and selectivity nih.gov. For instance, SAR studies led to the identification of compound 4b as a highly selective BTK inhibitor nih.gov. This compound (AS-0871) exhibits potent inhibition against both activated and unactivated BTK, with reported IC50 values in the low nanomolar range for activated BTK and sub-nanomolar range for unactivated BTK arctomsci.com. Further optimization also considered selectivity against off-target proteins, such as improving selectivity against the hERG channel researchgate.net. This compound demonstrates excellent kinase selectivity, inhibiting only BMX and TEC among other Tec family kinases at a concentration of 0.3 μM arctomsci.com.
In Vitro Biochemical and Cellular Assay Development for Compound Evaluation
A comprehensive suite of in vitro assays was developed to characterize this compound's biochemical activity and its functional effects on cellular pathways, crucial for its evaluation in drug discovery.
Enzyme Inhibition Assays (e.g., TR-FRET, ADP-Glo Kinase Assays, Caliper-Based Kinase Assays)
TR-FRET Assays: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely recognized for their sensitivity and suitability for high-throughput screening (HTS) of kinase activity nih.gov. This method can quantify kinase autophosphorylation or the phosphorylation of exogenous substrates nih.govguidetopharmacology.org. TR-FRET assays are particularly valuable for identifying compounds that exhibit preferential binding to specific protein conformations, such as the inactive form of BTK nih.gov. This compound's inhibitory activity against BTK has been assessed using TR-FRET methodologies guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org.
ADP-Glo Kinase Assays: The ADP-Glo assay is a luminescent method used to measure kinase activity by quantifying the production of ADP, which is subsequently converted to ATP and detected via a luciferase reaction vwr.com. This assay provides a sensitive readout of enzyme activity vwr.com. This compound's biochemical inhibition has been determined using proprietary ADP-Glo kinase assays guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org.
Caliper-Based Kinase Assays: These assays utilize microfluidic technology to separate and detect phosphorylated and unphosphorylated peptide substrates, thereby measuring kinase activity guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org. This compound's inhibition of recombinant human BTK kinase activity has been evaluated using caliper-based assays, providing quantitative data on its potency guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Protein | Assay Type | Potency Metric | Value (nM) | Reference |
| BTK (Activated) | Biochemical Assay | IC50 | 4.2 | arctomsci.com |
| BTK (Unactivated) | Biochemical Assay | IC50 | 0.39 | arctomsci.com |
| BTK (Activated) | TR-FRET Assay | pIC50 | 9.5 (IC50 ~3x10⁻¹⁰) | guidetopharmacology.org |
| BTK (Unactivated) | TR-FRET Assay | pIC50 | 9.4 (IC50 ~3.9x10⁻¹⁰) | guidetoimmunopharmacology.org |
Cellular Functional Assays (e.g., Calcium Mobilization Assays)
Calcium Mobilization Assays: These assays measure intracellular calcium ion (Ca²⁺) flux, a key second messenger in various signaling cascades, including those initiated by G protein-coupled receptors (GPCRs) nih.gov. Calcium mobilization assays are valuable tools in GPCR-targeted drug discovery and are amenable to high-throughput screening nih.gov. This compound's impact on cellular activation has been assessed using ex vivo whole blood assays, demonstrating its potent inhibition of basophil and B-cell activation carnabio.comnih.govresearchgate.netresearchgate.netpatsnap.comnih.gov. Specifically, BTK-mediated calcium mobilization is a relevant readout for assessing the functional impact of BTK inhibitors on B-cell receptor (BCR) signaling nih.gov. This compound has been evaluated in FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assays using Ramos B lymphocytes guidetopharmacology.orgguidetoimmunopharmacology.org.
Table 2: Cellular Activation Inhibition Data for this compound
| Cell Type/Assay | Measured Parameter | Potency Metric | Value | Reference |
| Human PBMC | B-cell activation (CD86 expression) | IC50 | 13 nM | arctomsci.com |
| Basophil activation | Inhibition (ex vivo whole blood) | IC50 | 54.06 - 57.01 ng/mL | nih.govresearchgate.netresearchgate.netpatsnap.comnih.gov |
| B-cell activation | Inhibition (ex vivo whole blood) | IC50 | 187.21 ng/mL | nih.govresearchgate.netresearchgate.netpatsnap.comnih.gov |
High-Throughput and High-Content Screening Techniques for Compound Prioritization
High-throughput screening (HTS) and high-content screening (HCS) are indispensable technologies in modern drug discovery for identifying and prioritizing potential therapeutic candidates from vast compound libraries alitheagenomics.comazolifesciences.comhamamatsu.comnih.govwikipedia.org.
HTS: HTS is characterized by its speed and capacity to test large numbers of compounds rapidly, often in target-based assays alitheagenomics.comazolifesciences.com. TR-FRET assays, due to their homogeneous format and sensitivity, are well-suited for HTS applications in kinase inhibitor discovery nih.govnih.gov.
HCS: High-content screening, conversely, employs automated microscopy and sophisticated image analysis to capture detailed phenotypic and functional information from cells azolifesciences.comnih.govwikipedia.org. This approach allows for the simultaneous assessment of multiple cellular parameters, such as morphology, protein localization, and signaling pathway activation, providing a deeper understanding of a compound's biological effects azolifesciences.comwikipedia.org. HCS is crucial for phenotypic screening and for de-risking lead compounds by providing functional context alitheagenomics.comnih.gov. The integration of HTS and HCS offers a powerful strategy for comprehensive compound evaluation and prioritization alitheagenomics.com.
Compound Names
this compound
Bruton's Tyrosine Kinase (BTK)
BMX
TEC
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Phospholipase C gamma 2 (PLCγ2)
G-protein coupled receptors (GPCRs)
Molecular and Cellular Biomarkers in Sofnobrutinib Research
Advanced Biomarker Discovery Technologies
The precise understanding of a drug's mechanism of action, target engagement, and downstream effects is crucial for its successful development and clinical application. For novel therapeutics like Sofnobrutinib, advanced biomarker discovery technologies play a pivotal role in elucidating these aspects. These technologies enable researchers to move beyond traditional assays, offering deeper insights into molecular interactions and cellular responses. Among the most impactful are the Cellular Thermal Shift Assay (CETSA) and proteome-wide profiling techniques.
Cellular Thermal Shift Assay (CETSA) for Target Engagement and Mechanistic Biomarkers
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to directly assess drug target engagement (TE) within a native cellular or tissue environment cetsa.orgnih.govpelagobio.comunivr.it. This assay is founded on the principle that when a small molecule drug binds to its target protein, it alters the protein's thermal stability, typically by stabilizing it against heat-induced denaturation cetsa.orgpelagobio.comunivr.it. By treating cells or tissues with a compound, exposing them to a range of temperatures, and then quantifying the amount of soluble (un-denatured) protein, researchers can detect this ligand-induced thermal shift cetsa.orgunivr.it.
CETSA offers significant advantages, including the ability to measure target engagement in intact cells, preserving crucial biological context such as subcellular localization, post-translational modifications, and protein-protein interactions pelagobio.com. Furthermore, CETSA can reveal biochemical events that occur downstream of direct drug binding, thereby providing a means to establish mechanistic biomarkers cetsa.orgnih.gov. The implementation of proteome-wide CETSA, often coupled with mass spectrometry, represents a sophisticated strategy for identifying not only on-target effects but also potential off-target interactions and polypharmacology nih.gov. For a Bruton's tyrosine kinase (BTK) inhibitor like this compound, CETSA could be instrumental in confirming direct binding to BTK in relevant cell types and in identifying cellular pathways affected by this engagement, potentially uncovering novel biomarkers of efficacy or resistance ki.se.
Proteome-Wide Profiling for Comprehensive Biomarker Identification
By applying proteome-wide profiling, researchers can identify novel molecular biomarkers that may serve diagnostic, prognostic, or predictive roles. For instance, studies have used proteomic profiling to identify protein signatures in cerebrospinal fluid associated with neurodegenerative diseases or in serum for conditions like rheumatoid arthritis embopress.orgfrontiersin.org. In the context of this compound research, proteome-wide profiling could be employed to:
Identify changes in protein expression or post-translational modifications in cells or tissues treated with this compound, providing a broad view of its cellular impact.
Discover biomarkers that predict patient response to this compound therapy.
Uncover mechanisms of resistance by identifying altered protein networks or signaling pathways.
Complement CETSA by providing a global protein perspective on drug-target interactions and downstream effects.
Pharmacodynamic Biomarkers of this compound Action
In early clinical studies, pharmacodynamic (PD) biomarkers are essential for demonstrating that an investigational drug is engaging its target and eliciting the expected biological effects. This compound, as a BTK inhibitor, targets key signaling pathways in B cells and myeloid cells, including basophils and mast cells carnabio.com. Its mechanism involves inhibiting Bruton's tyrosine kinase, a critical enzyme in B-cell antigen receptor (BCR) signaling and Fc receptor signaling pathways carnabio.com.
Clinical studies have utilized ex vivo assays to measure the pharmacodynamic effects of this compound by assessing the activation status of relevant immune cells. Specifically, the inhibition of anti-IgD-induced CD69 expression on naïve B cells and anti-IgE-induced CD63 expression on basophils has been used to demonstrate this compound's target engagement and downstream effects carnabio.comnih.govnih.gov. These cellular activation markers serve as direct readouts of BTK inhibition.
Table 1: Pharmacodynamic Effects of this compound on Cellular Activation Markers in Ex Vivo Assays
| Biomarker Measured | Cell Type | Assay Condition | Observed Effect | Dose (mg b.i.d.) | Inhibition Range (%) | IC50 (ng/mL) |
| Basophil Activation (CD63+) | Basophils | Ex vivo whole blood assay | Dose-dependent suppression; strong inhibition at doses ≥ 100 mg | 50 | 50.8–79.4 | 54.06 (SAD) |
| 150 | 67.6–93.6 | 57.01 (MAD) | ||||
| 300 | 90.1–98.0 | |||||
| B-cell Activation (CD69+) | Naïve B cells | Ex vivo whole blood assay | Dose-dependent suppression; strong inhibition at doses ≥ 100 mg | N/A | N/A | 187.21 |
These findings from early-phase studies confirm that this compound effectively engages its target, BTK, leading to measurable suppression of cellular activation pathways relevant to allergic and autoimmune diseases nih.govnih.gov. Further research employing advanced proteomic and CETSA techniques could build upon these findings to provide a more comprehensive molecular understanding of this compound's action and identify a broader spectrum of biomarkers.
Resistance Mechanisms to Btk Inhibitors General and Sofnobrutinib Context
Design Considerations for Overcoming Resistance in BTK Inhibitor Development
Development of Next-Generation Non-Covalent Inhibitors
The advent of covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, marked a significant advancement in B-cell malignancy treatment. These inhibitors irreversibly bind to the BTK protein at the Cys481 residue, thereby blocking its activity. However, acquired mutations, most notably the C481S mutation, can prevent this covalent binding, leading to resistance and disease progression mdpi.comashpublications.orgashpublications.orghematologyandoncology.netmdpi.com.
To address this limitation, next-generation non-covalent (reversible) BTK inhibitors have been developed. These agents are designed to bind to BTK through non-covalent interactions, allowing them to maintain activity against the C481S mutation and other resistance-conferring alterations in BTK, as well as potentially offering improved selectivity and reduced off-target toxicities mdpi.comashpublications.orgnih.govemjreviews.com.
Sofnobrutinib (AS-0871) is a highly selective, non-covalent, orally bioavailable BTK inhibitor that targets both wild-type BTK and BTK with common resistance mutations, including the C481S mutation sharedresearch.jpcarnabio.com. Its development represents a key strategy to overcome resistance mechanisms that limit the efficacy of earlier-generation covalent BTK inhibitors. Despite their advantages, emerging research indicates that resistance to non-covalent inhibitors can also develop through novel BTK mutations outside the C481 residue, or through alterations in downstream signaling molecules like PLCγ2 mdpi.comashpublications.orgresearchgate.nettargetedonc.com. These new resistance mechanisms underscore the need for continued innovation in BTK-targeted therapies.
Table 1: Common BTK Inhibitor Resistance Mechanisms
| Mechanism Type | Specific Mutation/Event | Impact on Covalent BTKi | Impact on Non-Covalent BTKi |
| BTK Binding Site | C481S | Reduced binding/activity | Overcome by non-covalent |
| Other C481 substitutions (e.g., C481F) | Reduced binding/activity | Varies, some overcome | |
| BTK Kinase Domain | Non-C481 mutations (e.g., V416L, A428D, M437R, T474I, L528W) | Varies, some confer cross-resistance | Can confer resistance, some kinase-dead |
| Gatekeeper mutations | Varies | Can confer resistance | |
| Kinase-dead mutations | Varies | Can confer resistance | |
| Downstream Signaling | PLCγ2 mutations | Can confer resistance | Can confer resistance |
Preclinical Strategies for Combination Therapy Approaches (Conceptual)
To further enhance therapeutic efficacy and combat resistance, combination therapy strategies are being explored conceptually in preclinical settings. These approaches aim to target multiple pathways simultaneously or to leverage synergistic interactions between different drug classes.
Combinations with Other Kinase Inhibitors: Concurrent inhibition of BTK with other kinases involved in B-cell receptor (BCR) signaling, such as PI3Kδ or SYK, has shown synergistic effects in preclinical models. These combinations can potentially overcome compensatory signaling pathways that become active when BTK is inhibited iwmf.commdpi.com.
Combinations with Immune Modulators: Preclinical studies suggest that combining BTK inhibitors with immune checkpoint inhibitors may enhance anti-tumor immune responses. BTK inhibitors can modulate T-cell function, potentially making them more responsive to immune checkpoint blockade iwmf.com.
Combinations with Apoptosis-Inducing Agents: Agents that target pro-survival pathways, such as BCL2 inhibitors (e.g., venetoclax, sonrotoclax) and BH3 mimetics, are being investigated in combination with BTK inhibitors. These combinations aim to induce apoptosis in malignant B cells through dual mechanisms mdpi.comxtalks.comonclive.commdpi.com.
Combinations with Monoclonal Antibodies: The addition of anti-CD20 antibodies to BTK inhibitor therapy is a strategy explored to enhance B-cell depletion through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) iwmf.com.
Emerging Strategies: Beyond small molecule inhibitors, novel therapeutic modalities such as BTK degraders (e.g., PROTACs) are under preclinical investigation. These agents aim to induce the proteasomal degradation of the entire BTK protein, offering a distinct mechanism to overcome resistance, including that mediated by various BTK mutations mdpi.comxtalks.com.
These preclinical strategies highlight a multi-pronged approach to address the complexities of BTK inhibitor resistance, aiming to improve patient outcomes by targeting resistance mechanisms and enhancing therapeutic depth.
Table 2: Conceptual Preclinical Combination Strategies to Overcome BTK Inhibitor Resistance
| Combination Partner(s) | Rationale for Overcoming Resistance | Example BTK Inhibitors (General) |
| PI3K Inhibitors | Target parallel signaling pathways that may be activated in response to BTK inhibition. | Ibrutinib, Acalabrutinib |
| Immune Checkpoint Inhibitors | Enhance anti-tumor immune responses, potentially overcoming immune suppression induced by BTK inhibition. | Ibrutinib |
| BH3 Mimetics | Target pro-survival BCL-2 family proteins, inducing apoptosis. | General BTK inhibitors |
| Anti-CD20 Antibodies | Deplete malignant B cells through ADCC and CDC. | General BTK inhibitors |
| BCL2 Inhibitors | Target BCL-2, a key protein in apoptosis regulation, potentially synergizing with BTK inhibition. | Ibrutinib, Zanubrutinib, Sonrotoclax |
| BTK Degraders (PROTACs) | Induce proteasomal degradation of BTK, potentially overcoming various resistance mutations. | General BTK inhibitors |
Advanced Research Methodologies and Future Directions in Sofnobrutinib Research
Application of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast biological and chemical data, predicting compound properties, and optimizing molecular designs mdpi.comfarmaciajournal.com. These technologies offer significant improvements in efficiency, cost reduction, and success rates compared to traditional methods nih.gov.
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling, a key application of ML, aims to predict the biological activity of chemical compounds based on their structural features researchgate.netmdpi.com. By analyzing molecular descriptors and patterns, ML algorithms can build predictive models that forecast how structural modifications might influence a compound's efficacy or other properties. For instance, deep neural networks (DNNs) have demonstrated superior performance over traditional shallow learning algorithms in toxicity prediction and classification tasks, offering insights into structural alerts that can guide future drug discovery frontiersin.org. ML models can also predict crucial pharmacokinetic parameters, such as plasma half-lives, by integrating various molecular descriptors and algorithms, thereby enhancing the understanding of a drug's behavior in biological systems nih.gov.
Novel Chemical Structure Generation and Optimization
AI, particularly deep generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), is instrumental in de novo molecular design nih.govnih.govarxiv.orgresearchgate.net. These models can generate novel chemical structures with desired properties from scratch, a process that can significantly accelerate lead identification and optimization. By learning from existing data, these techniques can explore vast chemical spaces to propose synthesisable molecular structures optimized for specific pharmacological activities, solubility, or other desirable traits nih.govdrugtargetreview.comarxiv.org. This approach allows for the creation of molecules with improved efficacy and reduced off-target effects, a critical aspect in the development of selective kinase inhibitors like Sofnobrutinib.
Integration of Omics Technologies for Comprehensive Biological Understanding (Conceptual)
The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the complex biological systems influenced by therapeutic agents futurebridge.comescholarship.orgnih.gov. For this compound research, conceptual applications of these technologies could involve:
Transcriptomics: Analyzing gene expression profiles in response to this compound treatment to identify affected pathways, mechanisms of action, or potential resistance markers nih.gov.
Proteomics: Profiling protein expression to understand this compound's impact on cellular signaling networks, identify off-target effects, or discover biomarkers for patient stratification nih.gov.
Genomics: Identifying genetic predispositions or mutations that might influence this compound's efficacy or toxicity, thereby enabling personalized treatment strategies.
By integrating data from these different "omes," researchers can build a comprehensive picture of this compound's molecular interactions and biological consequences, facilitating a deeper understanding of its therapeutic effects and potential challenges nih.gov.
Development of Novel Preclinical Disease Models for Enhanced Translational Relevance
The development of robust preclinical models is essential for accurately predicting a drug's efficacy and safety in humans, bridging the gap between laboratory findings and clinical outcomes tno.nlnih.govosf.iomdpi.com. For this compound, advanced preclinical models are crucial for evaluating its therapeutic potential in various disease contexts. These models should aim to replicate human disease pathology and mechanisms to ensure high translational relevance tno.nlosf.io.
Examples of such models include:
Patient-Derived Xenografts (PDXs): Implanting human tumor cells or tissues into immunocompromised animal models to better reflect the heterogeneity of human cancers nih.gov.
Genetically Engineered Mouse (GEM) Models: Mice engineered to carry specific genetic mutations or express disease-associated genes to mimic particular human diseases.
In Vitro Models: Advanced cell culture systems, such as organoids or 3D cell cultures, that recapitulate aspects of human tissue architecture and function.
The selection and validation of these models are critical, ensuring they accurately represent disease mechanisms and demonstrate efficacy with clinically relevant treatment regimens nih.govosf.io.
Future Translational Research Bridging Preclinical Discoveries to Clinical Advancements (Conceptual)
Translational research serves as the critical bridge between basic scientific discoveries and their application in clinical practice, aiming to translate laboratory findings into tangible benefits for human health leicabiosystems.comparisbraininstitute.org. For this compound, future translational research will focus on effectively translating preclinical data into successful clinical trials and patient treatments. This involves:
Biomarker Development: Identifying and validating biomarkers from preclinical studies that can predict patient response or monitor treatment efficacy in clinical settings.
Optimizing Clinical Trial Design: Utilizing insights from preclinical models and AI-driven predictions to design more efficient and informative clinical trials, including patient stratification and adaptive trial designs nih.govnews-medical.net.
Bridging Preclinical to Clinical Paradigms: Ensuring that preclinical models accurately mimic human disease progression and drug response, thereby increasing the likelihood of successful translation osf.iomdpi.com. For instance, understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationships observed in preclinical studies can inform dosing strategies in early-phase human trials nih.gov.
The synergy between advanced methodologies and rigorous translational research is paramount for accelerating the development of novel therapeutics like this compound and bringing them to patients effectively.
Q & A
Q. Methodological Guidelines for Researchers
- Experimental Design: Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Analysis: Use PICO framework (Population, Intervention, Comparison, Outcome) for clinical questions .
- Conflict Resolution: Apply GRADE criteria to evaluate evidence quality in systematic reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
